1-(6-Methoxy-2-naphthyl)ethanol
Description
Nomenclature and Chemical Structure within Scholarly Contexts
In academic literature and chemical databases, precise nomenclature is paramount for the unambiguous identification of a compound.
The systematic name for this compound, according to the International Union of Pure and Applied Chemistry (IUPAC), is 1-(6-methoxynaphthalen-2-yl)ethanol . synzeal.com This name explicitly describes the molecular structure: a one-carbon ethanol (B145695) chain attached to the second position of a naphthalene (B1677914) ring, which itself has a methoxy (B1213986) group at the sixth position. For stereospecific versions, the name is prefixed with (1R)- or (1S)-.
In various research contexts, 1-(6-Methoxy-2-naphthyl)ethanol is referred to by several synonyms. These are often encountered in pharmaceutical literature, chemical supplier catalogs, and analytical method development reports. epichem.comsigmaaldrich.com
| Synonym | Context of Use |
| Naproxen Impurity K | Pharmaceutical quality control and regulatory filings. synzeal.comepichem.comcleanchemlab.comcaymanchem.com |
| Naproxen USP Related Compound K | As designated by the United States Pharmacopeia. synzeal.comepichem.com |
| 6-Methoxy-α-methyl-2-naphthalenemethanol | A descriptive chemical name often used in chemical catalogs. epichem.comcleanchemlab.comontosight.ai |
| (1RS)-1-(6-methoxynaphthalen-2-yl)ethanol | Specifies the racemic nature of the compound. synzeal.comepichem.comlgcstandards.com |
| 2-(1-Hydroxyethyl)-6-methoxynaphthalene | An alternative systematic name. epichem.comsigmaaldrich.com |
| (+/-)-1-(6-methoxynaphthyl)ethanol | Indicates a racemic mixture. epichem.com |
Academic Significance as a Chemical Intermediate
The primary academic and industrial interest in this compound stems from its role as a key precursor in the synthesis of important pharmaceutical compounds.
This compound is a pivotal intermediate in the production of Naproxen, a widely used non-steroidal anti-inflammatory drug (NSAID). google.com The synthesis of Naproxen, which is the (S)-enantiomer of 2-(6-methoxy-2-naphthyl)propionic acid, often involves the conversion of this compound. google.comrice.edu Research has explored various synthetic routes, including the asymmetric carbonylation of 1-(6'-methoxy-2'-naphthyl)ethanol to produce the methyl ester of (S)-naproxen. caymanchem.com The racemic form of this compound can be converted to the methyl ester of naproxen. fishersci.cafishersci.fi
In the synthesis of Naproxen, this compound can remain as an impurity. caymanchem.comontosight.ai As such, it is designated as "Naproxen Impurity K" or "Naproxen Related Compound K" in pharmacopeial standards. synzeal.comepichem.comsigmaaldrich.com The presence and quantity of this impurity are critical quality attributes of the final drug product, as impurities can potentially affect the efficacy and safety of the pharmaceutical. ontosight.ai Therefore, significant research is dedicated to developing and validating analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify this specific impurity in Naproxen active pharmaceutical ingredients (APIs) and formulations. ontosight.aiymerdigital.com These methods are essential for routine quality control and to ensure compliance with stringent regulatory standards. synzeal.comcleanchemlab.com
Stereochemical Considerations in Research
The ethanol substituent in this compound is attached to a chiral center, meaning the compound exists as a pair of enantiomers: (R)-1-(6-Methoxy-2-naphthyl)ethanol and (S)-1-(6-Methoxy-2-naphthyl)ethanol. ontosight.ai This stereochemistry is of profound importance in pharmaceutical synthesis.
The biological activity of Naproxen resides almost exclusively in the (S)-enantiomer. google.comrice.edu Consequently, stereoselective synthesis methods are highly sought after to produce the desired (S)-Naproxen. Research in this area includes the use of chiral catalysts and reagents to stereospecifically convert a prochiral precursor or to resolve a racemic mixture of intermediates like this compound. google.com The development of analytical techniques to distinguish between the enantiomers of Naproxen and its chiral precursors is also an active area of research, crucial for ensuring the enantiomeric purity of the final drug product. mdpi.comnih.gov
Racemic Nature and Enantiomeric Forms
This compound is a racemic secondary alcohol, meaning it exists as an equal mixture of two enantiomers: (S)-(-)-1-(6-methoxy-2-naphthyl)ethanol and (R)-(+)-1-(6-methoxy-2-naphthyl)ethanol. chemsrc.com These enantiomers are non-superimposable mirror images of each other, a property conferred by the chiral carbon atom in the ethanol side chain attached to the naphthalene ring. While possessing identical physical and chemical properties in an achiral environment, their physiological interactions can differ significantly.
The separation of these enantiomers, or the stereoselective synthesis of a single enantiomer, is a focal point of research. One notable method for producing the (S)-enantiomer involves the biocatalytic reduction of the precursor, 6'-Methoxy-2'-acetonaphthone. Research has demonstrated that the yeast Starmerella cerana can effectively catalyze this reduction to yield (S)-1-(6-methoxy-2-naphthyl)ethanol with a high degree of conversion under optimized conditions. Such biocatalytic methods are of great interest in green chemistry as they offer a more environmentally benign alternative to traditional chemical resolutions.
The distinct enantiomers can be characterized by their specific optical rotation, a measure of how they rotate plane-polarized light.
Table 1: Enantiomeric Forms of this compound
| Enantiomer | Synonym | CAS Number |
| (S)-(-)-1-(6-Methoxy-2-naphthyl)ethanol | (S)-Form | 119341-64-9 |
| (R)-(+)-1-(6-Methoxy-2-naphthyl)ethanol | (R)-Form | Not available |
| (RS)-1-(6-Methoxy-2-naphthyl)ethanol | Racemic Mixture | 77301-42-9 |
Data sourced from various chemical suppliers and databases.
Pharmacological Relevance of Stereochemistry in Drug Development
The significance of the stereochemistry of this compound is intrinsically linked to its role as a precursor to Naproxen. Naproxen, chemically known as (S)-2-(6-methoxy-2-naphthyl)propionic acid, is a potent inhibitor of cyclooxygenase (COX) enzymes, which are involved in the inflammatory cascade. caymanchem.comnih.gov Crucially, the anti-inflammatory and analgesic properties of Naproxen are almost exclusively attributed to its (S)-enantiomer. The (R)-enantiomer, on the other hand, is significantly less active and is considered a potential contributor to adverse effects.
This stark difference in pharmacological activity between the enantiomers of the final drug product underscores the importance of obtaining a stereochemically pure precursor. The asymmetric carbonylation of 1-(6'-methoxy-2'-naphthyl)ethanol to the methyl ester of (S)-Naproxen is a critical step in the stereoselective synthesis of the active drug. caymanchem.com By starting with the enantiomerically pure (S)-1-(6-methoxy-2-naphthyl)ethanol, the synthesis can proceed with a high degree of stereochemical control, ensuring the final product is predominantly the desired (S)-Naproxen.
This approach avoids the need for a costly and often inefficient resolution of racemic Naproxen later in the manufacturing process. The development of stereoselective synthetic routes, such as those involving the chiral precursor this compound, represents a more efficient and targeted approach to drug manufacturing, ultimately leading to a safer and more effective therapeutic agent. The use of a single, active enantiomer can lead to a better therapeutic index, simpler pharmacokinetics, and a reduced potential for drug interactions.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(6-methoxynaphthalen-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14O2/c1-9(14)10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-9,14H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUVJWFRUESFCCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77301-42-9 | |
| Record name | 1-(6-Methoxy-2-naphthyl)ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=77301-42-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(6-Methoxynaphthalen-2-yl)ethanol, (+/-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077301429 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(6-methoxynaphthalen-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 1-(6-METHOXYNAPHTHALEN-2-YL)ETHANOL, (±)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
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Synthetic Methodologies and Reaction Pathways
Conventional Chemical Synthesis Approaches
Conventional methods for synthesizing 1-(6-methoxy-2-naphthyl)ethanol are centered on the reduction of 6-methoxy-2-acetonaphthone and the synthesis of this ketone precursor through established organic reactions.
Reduction of 6-methoxy-2-acetonaphthone
The most direct route to this compound is the reduction of the carbonyl group of 6-methoxy-2-acetonaphthone. medchemexpress.comnih.govsynquestlabs.com This transformation can be accomplished using several reducing agents and techniques, with catalytic hydrogenation and sodium borohydride (B1222165) reduction being two of the most common.
Catalytic hydrogenation is a widely used industrial process for the reduction of ketones. This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C). mdpi.com The reaction is generally carried out in a suitable solvent, such as toluene or ethanol (B145695), under controlled temperature and pressure. researchgate.net The palladium surface adsorbs both the hydrogen gas and the ketone, facilitating the addition of hydrogen atoms across the carbonyl double bond to yield the corresponding alcohol. Oxygen-containing groups on the carbon support can play a role in facilitating the hydrogenation of polar bonds like the C=O in a ketone. mdpi.com While specific conditions for 6-methoxy-2-acetonaphthone are proprietary, general parameters for similar reactions provide insight into the process. researchgate.netrsc.org
Table 1: General Conditions for Catalytic Hydrogenation of Aromatic Ketones
| Parameter | Typical Range |
| Catalyst | 5-10% Palladium on Carbon (Pd/C) |
| Hydrogen Source | H₂ Gas |
| Pressure | 1-10 bar |
| Temperature | 25-130 °C |
| Solvent | Ethanol, Toluene, Water |
This table presents generalized conditions based on the hydrogenation of similar ketones like acetophenone and may be adapted for 6-methoxy-2-acetonaphthone. researchgate.netrsc.org
Sodium borohydride (NaBH₄) is a versatile and selective reducing agent commonly used in laboratory-scale synthesis for the conversion of ketones and aldehydes to alcohols. energy.govorganic-chemistry.org The reduction of 6-methoxy-2-acetonaphthone with NaBH₄ is typically performed in a protic solvent, most often methanol (B129727) or ethanol. blogspot.com The mechanism involves the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon. youtube.com This initial step forms an alkoxide intermediate, which is subsequently protonated by the solvent during the reaction or in a final workup step (often with the addition of a mild acid) to yield this compound. blogspot.comyoutube.com An excess of NaBH₄ is generally used to ensure the complete conversion of the starting ketone. blogspot.com
Table 2: Typical Procedure for NaBH₄ Reduction
| Step | Description |
| 1. Dissolution | Sodium borohydride is dissolved in a solvent like 95% ethanol. |
| 2. Addition | The ketone, 6-methoxy-2-acetonaphthone, is added portion-wise to the NaBH₄ solution, often in an ice bath to control the exothermic reaction. |
| 3. Reaction | The mixture is stirred at room temperature until Thin Layer Chromatography (TLC) indicates the disappearance of the starting material. rsc.org |
| 4. Quenching | Excess NaBH₄ is decomposed by the careful addition of an aqueous acid (e.g., HCl). |
| 5. Workup | The product is extracted into an organic solvent, washed, dried, and purified. |
This table outlines a general laboratory procedure for the reduction of a ketone using sodium borohydride. blogspot.comrsc.org
Claisen-Schmidt Condensation in Naphthyl Ketone Synthesis
The Claisen-Schmidt condensation is a specific type of crossed-aldol condensation between an aldehyde or ketone and an aromatic carbonyl compound that lacks an alpha-hydrogen. wikipedia.org This reaction, typically base-catalyzed, results in the formation of an α,β-unsaturated ketone after a dehydration step. nih.gov While the Claisen-Schmidt reaction is fundamental for creating carbon-carbon bonds, it is not a direct method for synthesizing 6-methoxy-2-acetonaphthone. Instead, this precursor ketone is more commonly synthesized via a Friedel-Crafts acylation of 2-methoxynaphthalene (B124790). google.com However, Claisen-Schmidt type reactions can be employed in more complex, multi-step syntheses to build substituted ring systems that could later be converted to the desired naphthyl ketone framework.
Debromination and Rearrangement Pathways
Several synthetic routes for Naproxen and its precursors involve halogenation, rearrangement, and debromination steps. mdpi.comnih.gov One such pathway begins with the bromination of a ketal-protected propionyl naphthalene (B1677914) derivative. This is followed by a rearrangement reaction to form the characteristic 2-arylpropionic acid structure of Naproxen. google.com In some variations of this synthesis, bromo-containing byproducts are formed. These impurities can be removed through a debromination step, which is often accomplished via catalytic hydrogenation using an active nickel or palladium-carbon catalyst under moderate heat and pressure. google.com This debromination ensures the final product has the correct chemical structure, highlighting the utility of catalytic hydrogenation for purposes beyond carbonyl reduction. google.com
Stereoselective and Asymmetric Synthesis
Because this compound contains a chiral center, the development of stereoselective synthetic methods to produce a single enantiomer (either R or S) is of significant interest, particularly for pharmaceutical applications. Such methods typically involve asymmetric reduction of the prochiral ketone, 6-methoxy-2-acetonaphthone.
Asymmetric transfer hydrogenation (ATH) is a powerful technique that uses a chiral catalyst, often a transition metal complex (like Ruthenium or Iron) with a chiral ligand, to transfer hydrogen from a source like formic acid or isopropanol (B130326) to the ketone. documentsdelivered.comrsc.org This process can generate the chiral alcohol with high enantiomeric excess (ee).
Another highly effective approach is biocatalysis, which uses enzymes such as ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). These enzymes can exhibit exquisite stereoselectivity. For instance, in a study on the synthesis of the structurally similar (S)-1-(1-naphthyl)ethanol, a whole-cell bioreduction using the yeast Pichia kudriavzevii converted 1-acetonaphthone to the (S)-alcohol with an excellent 100% enantiomeric excess. nih.gov Similar enzymatic strategies could be applied to the reduction of 6-methoxy-2-acetonaphthone to produce enantiopure (S)- or (R)-1-(6-methoxy-2-naphthyl)ethanol, depending on the specific enzyme selected.
Table 3: Comparison of Asymmetric Synthesis Strategies
| Method | Catalyst Type | Key Features | Potential Outcome |
| Asymmetric Transfer Hydrogenation | Chiral metal complexes (e.g., Ru-TsDPEN) | Uses a simple hydrogen donor (e.g., isopropanol); high turnover numbers. | High enantiomeric excess (>95% ee). |
| Biocatalytic Reduction | Enzymes (Ketoreductases, ADHs) | Operates under mild conditions (room temp, aqueous media); extremely high stereoselectivity. | Excellent enantiomeric excess (>99% ee). nih.gov |
Chiral Catalysis in Alcohol Synthesis
Chiral catalysis employs a small amount of a chiral molecule to steer a chemical reaction towards the formation of one specific enantiomer. This approach is highly efficient and is a preferred method in the pharmaceutical industry for producing single-enantiomer drugs.
This compound serves as a precursor in the asymmetric carbonylation reaction to produce the methyl ester of (S)-Naproxen. This transformation can be achieved using a palladium-based catalytic system. Specifically, the reaction utilizing a PdCl2-CuCl2-DDPPI catalyst system results in the formation of Naproxen methyl ester with a chemical yield of 90% and an enantiomeric excess (e.e.) of 81%. researchgate.net This method demonstrates a direct pathway from the chiral alcohol to a derivative of the widely used non-steroidal anti-inflammatory drug (NSAID), Naproxen.
Chiral Oxazaborolidine-Catalyzed Reduction (CBS) of Ketones
A revolutionary advance in the asymmetric synthesis of chiral alcohols was the development of oxazaborolidine catalysts by Corey, Bakshi, and Shibata (CBS). insuf.org This method facilitates the highly enantioselective reduction of prochiral ketones. insuf.orgnih.gov The CBS reduction uses a chiral oxazaborolidine, derived from a chiral amino alcohol, to catalyze the reduction of a ketone by a borane (B79455) source, such as borane-tetrahydrofuran (BH3-THF). insuf.orgnih.gov
The mechanism involves the formation of a complex between the oxazaborolidine catalyst and borane, which then coordinates with the ketone. The steric environment created by the chiral catalyst directs the hydride transfer from the borane to one specific face of the carbonyl group, leading to the formation of the corresponding alcohol with high enantioselectivity. nih.gov This method is a powerful tool for synthesizing chiral secondary alcohols like this compound from its prochiral ketone precursor, 2-acetyl-6-methoxynaphthalene (B28280).
Enantioselective Reduction of Prochiral Ketones
The asymmetric reduction of prochiral ketones is a fundamental and practical strategy for producing non-racemic chiral alcohols. nih.govbiomedpharmajournal.org Beyond the highly specific CBS reduction, other catalytic systems have been explored. These methods often involve a metal catalyst or an organocatalyst paired with a hydrogen source. rsc.orgwikipedia.org Biocatalysis, using whole cells or isolated enzymes, has also emerged as a powerful and environmentally benign alternative for this transformation. nih.gov These enzymatic reductions, mediated by oxidoreductases or carbonyl reductases, can provide high theoretical yields and nearly perfect enantioselectivity under mild reaction conditions. nih.gov
Biocatalytic Synthesis and Deracemization
Biocatalysis leverages the inherent selectivity of enzymes to perform chemical transformations. This green technology offers significant advantages, including high chemo-, regio-, and stereoselectivity under environmentally friendly conditions. rsc.org
Whole-Cell Biocatalysis
Whole-cell biocatalysis utilizes entire microorganisms (like yeast or bacteria) as self-contained catalytic entities. taylorfrancis.comresearchgate.net This approach is particularly advantageous as it obviates the need for costly enzyme purification and the external addition of cofactors, which are essential for many enzymatic reactions and are regenerated by the cell's own metabolism. nih.govnih.gov The enzymes are also protected within their natural cellular environment, which can enhance their stability and activity. nih.gov
Several yeast strains have demonstrated high efficacy in the asymmetric reduction of 2-acetyl-6-methoxynaphthalene and the deracemization of racemic this compound.
Starmerella cerana : A novel yeast strain, Starmerella cerana HSB-15T, has been identified as an effective whole-cell biocatalyst for the stereoselective reduction of 6′-methoxy-2′-acetonaphthone. frontiersin.orgresearchgate.net The reaction proceeds efficiently, achieving significant conversion to the corresponding (S)-alcohol within 12 hours. frontiersin.orgnih.govnih.gov The progress of this biocatalytic reduction over time is detailed in the table below. frontiersin.org
| Time (hours) | Conversion (%) |
|---|---|
| 3 | 42.5 ± 3.1 |
| 6 | 54.2 ± 2.1 |
| 9 | 56.9 ± 1.6 |
| 12 | 63.3 ± 1.6 |
Rhodotorula kratochvilovae : This yeast, isolated from the Himalayan mountain range, is proficient in the deracemization of racemic this compound. researchgate.net Deracemization is a process where one enantiomer of a racemic mixture is converted into the other, allowing for a theoretical yield of 100% of a single, desired enantiomer. Initially, R. kratochvilovae (strain CHF-15P) converted the racemic alcohol to the S-enantiomer with an 86.3% yield and 82.6% e.e. researchgate.net Through optimization of reaction parameters such as substrate concentration, temperature, and pH, the performance was significantly improved. researchgate.net
| Condition | Yield of S-enantiomer (%) | Enantiomeric Excess (e.e.S %) |
|---|---|---|
| Initial | 86.3 | 82.6 |
| Optimized | 92.3 | >99 |
Candida parapsilosis : This yeast is recognized as a versatile biocatalyst for various oxidation-reduction reactions. amazonaws.com It contains oxidoreductases capable of mediating important transformations like the asymmetric reduction of prochiral ketones and the deracemization of secondary alcohols. amazonaws.com The organism possesses carbonyl reductases that exhibit anti-Prelog stereoselectivity, which is valuable for producing specific alcohol enantiomers. rsc.orgresearchgate.net Its ability to asymmetrically reduce a variety of ketones makes it a strong candidate for the synthesis of chiral this compound. plos.org
Rhodotorula glutinis : Strains of Rhodotorula glutinis have been successfully used for the bioreduction of related acetonaphthone compounds. For example, it can reduce 1-acetonaphthone to (S)-(-)-1-(1´-naphthyl) ethanol with 100% conversion and an excellent enantiomeric excess of over 99%. tubitak.gov.tr Immobilized cells of R. glutinis have also shown high efficiency in the asymmetric reduction of acetophenone and its analogues, yielding (S)-alcohols with >99% e.e. nih.gov This demonstrates the potential of this species for similar high-performance reductions of 2-acetyl-6-methoxynaphthalene.
Alternaria alternata : While a wide range of fungi are explored for biocatalytic reductions, specific data on the use of Alternaria alternata for the synthesis of this compound was not prominent in the surveyed literature.
Candida viswanathii : This yeast has been employed in the asymmetric reduction of ketones. For instance, it has been used to reduce N-[4-(2-bromoacetyl)phenyl]methanesulfonamide, achieving a 96% conversion. This capability for ketone reduction suggests its potential applicability for the synthesis of chiral alcohols from corresponding prochiral ketones.
Optimized Conditions for Bioconversion
The bioconversion of racemic this compound into its enantiopure S-form is a key process, often achieved through deracemization by microorganisms. Whole cells of Rhodotorula kratochvilovae (MTCC 13029), a yeast isolated from the Himalayan mountain range, have been successfully used for this purpose. researchgate.net Initial studies demonstrated the biocatalyst's ability to deracemize the racemic compound, yielding S-1-(6-methoxy-2-naphthyl)ethanol. researchgate.net
Subsequent optimization of physicochemical parameters significantly improved the efficiency of this bioconversion. The ideal conditions were determined to be a temperature of 30°C and a pH of 7.0, maintained with a 0.2 M sodium phosphate buffer. researchgate.net The reaction medium was further optimized to include a substrate concentration of 2 mM, a 2% glucose concentration, and a biocatalyst (cell) concentration of 100 mg/mL. researchgate.net Under these optimized conditions, the deracemization process achieved a high yield and excellent enantiomeric excess. researchgate.net On a gram scale, a 92.8% yield with an enantiomeric excess (eeS) greater than 99% was obtained. researchgate.net
| Parameter | Initial Condition | Optimized Condition |
|---|---|---|
| Biocatalyst | Rhodotorula kratochvilovae (CHF-15P) whole cells | Rhodotorula kratochvilovae (CHF-15P) whole cells |
| Temperature | Not specified | 30°C |
| pH | Not specified | 7.0 (0.2 M sodium phosphate buffer) |
| Substrate Concentration | Not specified | 2 mM |
| Glucose Concentration | Not specified | 2% |
| Cell Concentration | Not specified | 100 mg/mL |
| Yield | 86.3% | 92.3% (lab scale), 92.8% (gram scale) |
| Enantiomeric Excess (eeS) | 82.6% | >99% |
Mechanism of Deracemization via Ketone Intermediate
The deracemization process employed by microorganisms like Candida parapsilosis ATCC 7330 and Rhodotorula kratochvilovae proceeds through a cyclic oxidation-reduction mechanism involving a ketone intermediate. researchgate.net This mechanism effectively converts a racemic mixture of alcohols into a single, desired enantiomer.
The process begins with the enantioselective oxidation of one of the alcohol enantiomers (typically the R-enantiomer) to its corresponding ketone, 1-(6-methoxynaphthalen-2-yl)ethanone. This oxidation is catalyzed by alcohol dehydrogenases within the microbial cells. Simultaneously, the ketone intermediate is stereoselectively reduced back to the alcohol. However, this reduction preferentially forms the opposite enantiomer (the S-enantiomer). This continuous cycle of selective oxidation and stereospecific reduction gradually enriches the mixture with the desired S-enantiomer, ultimately leading to a high enantiomeric excess. The formation and presence of the ketone intermediate during this process have been confirmed experimentally through techniques such as high-performance liquid chromatography (HPLC) and confocal laser scanning microscopy. researchgate.net
Enzyme-Mediated Redox Reactions
The bioconversion of this compound is governed by enzyme-mediated redox reactions. researchgate.net The key enzymes involved belong to the superfamily of ketoreductases (KREDs), also known as aldo-keto reductases (AKRs). nih.govmdpi.comnih.govnih.gov These enzymes are NAD(P)(H)-dependent oxidoreductases that catalyze the reversible transfer of a hydride ion between the alcohol substrate and the nicotinamide cofactor (NAD+/NADH or NADP+/NADPH). nih.govnih.gov
In the context of deracemization:
Oxidation: A KRED enzyme catalyzes the oxidation of one alcohol enantiomer to 1-(6-methoxynaphthalen-2-yl)ethanone. In this step, the enzyme utilizes the oxidized form of the cofactor (NAD+ or NADP+) as the hydride acceptor. nih.gov
Reduction: The same or a different KRED catalyzes the reduction of the ketone intermediate back to the alcohol. mdpi.com This step requires the reduced form of the cofactor (NADH or NADPH) to donate a hydride ion to the carbonyl group of the ketone. mdpi.com
The high chemo-, enantio-, and regio-selectivity of these enzymes makes them highly effective for synthesizing single enantiomers of chiral alcohols. mdpi.com The reversibility of the KRED-catalyzed reaction is fundamental to the deracemization mechanism, allowing for the continuous conversion between the alcohol and ketone forms until the thermodynamically favored, enantiopure alcohol is produced in high concentration. nih.gov
Fluorogenic Substrates for Aldo/Keto Reductase (KRED) Enzymes
Enantiomerically pure 1-(6-methoxynaphth-2-yl) carbinols, such as the enantiomers of this compound, serve as effective fluorogenic substrates for aldo/keto reductase (KRED) enzymes. researchgate.net This property is highly valuable for biochemical assays. When these substrates are oxidized by a KRED in the presence of NADP+, the resulting ketone product exhibits different fluorescent properties than the alcohol substrate. The consumption of the cofactor NADPH in the reverse (reduction) reaction can also be monitored by the decrease in its natural fluorescence at 450 nm.
This fluorogenic characteristic enables the highly sensitive and reliable determination of the activity and kinetic constants of both known and newly discovered KRED enzymes. researchgate.net The simplicity of this fluorescence-based assay makes it suitable for high-throughput screening formats, such as microtiter plates. researchgate.net This facilitates the rapid discovery of novel KREDs with desired specificities from the vast enzyme superfamily, accelerating the development of new biocatalysts for industrial applications. researchgate.net
Reaction Mechanisms and Reactivity Studies
Oxidation Reactions
The primary oxidation reaction of this compound involves the conversion of its secondary alcohol group to a ketone. This transformation is a key step in the biocatalytic deracemization process, yielding 1-(6-methoxynaphthalen-2-yl)ethanone (also known as 6-methoxy-2-acetylnaphthalene). researchgate.net This reaction is catalyzed by oxidoreductases like KREDs, which use NAD(P)+ as a cofactor to accept the hydride from the alcohol. nih.gov
Beyond this biocatalytic transformation, this compound can undergo further oxidation. Racemic this compound is known to be a precursor that can be converted to the methyl ester of naproxen. fishersci.ca This conversion implies the oxidation of the secondary alcohol group to a carboxylic acid, a characteristic feature of the naproxen structure.
Reduction Reactions
The primary reduction reaction involving this chemical family is the stereoselective reduction of the ketone intermediate, 1-(6-methoxynaphthalen-2-yl)ethanone, back to this compound. This reaction is the reductive half of the deracemization cycle and is also mediated by aldo-keto reductase (AKR) enzymes. mdpi.comnih.gov These enzymes utilize a reduced cofactor, typically NADPH, as a hydride donor to reduce the ketone's carbonyl group. mdpi.com The high stereoselectivity of many AKRs ensures that the reduction produces predominantly one enantiomer of the alcohol, which is the basis for achieving high enantiomeric purity in the final product. mdpi.com
Nucleophilic Substitution Reactions
The hydroxyl group of this compound can be replaced by various nucleophiles through nucleophilic substitution reactions. These reactions can proceed via two primary mechanisms: the unimolecular nucleophilic substitution (SN1) and the bimolecular nucleophilic substitution (SN2). The preferred pathway is dictated by factors such as the nature of the nucleophile, the solvent, and the stability of the potential carbocation intermediate.
The structure of this compound, being a secondary alcohol, allows for the possibility of both SN1 and SN2 pathways. The benzylic-like position of the hydroxyl group, adjacent to the naphthalene ring system, suggests that an SN1 mechanism is plausible due to the potential for resonance stabilization of the resulting carbocation.
A computational study on the stability of methoxy-substituted naphthylmethyl carbocations indicates that the placement of the methoxy (B1213986) group influences the stability of the carbocation. kiku.dkrsc.org Specifically, a methoxy substituent at the 6-position is predicted to provide significant stabilization to a carbocation at the benzylic position of the naphthalene ring. kiku.dk This stabilization would favor an SN1 mechanism, which proceeds through a carbocation intermediate.
SN1 Reaction Pathway:
In an SN1 reaction, the hydroxyl group is first protonated by an acid to form a good leaving group (water). The departure of the water molecule results in the formation of a resonance-stabilized secondary carbocation. The nucleophile then attacks the planar carbocation from either face, leading to a racemic or near-racemic mixture of products if the starting material is chiral.
SN2 Reaction Pathway:
Alternatively, under conditions that favor bimolecular substitution (e.g., a strong, non-bulky nucleophile and a polar aprotic solvent), the reaction can proceed via an SN2 mechanism. In this concerted process, the nucleophile attacks the carbon atom bearing the hydroxyl group (which has been converted to a better leaving group, such as a tosylate or by reaction with thionyl chloride) from the backside, simultaneously displacing the leaving group. This results in an inversion of stereochemistry at the reaction center. For instance, the reaction of secondary alcohols with thionyl chloride (SOCl₂) is often taught as proceeding through an SN2 mechanism, leading to inversion of configuration. masterorganicchemistry.com
The general reactivity of alcohols in nucleophilic substitution reactions is well-established, with secondary alcohols like this compound capable of reacting with hydrogen halides (HX) or other halogenating agents to form the corresponding alkyl halides. The reaction with hydrogen halides is acid-catalyzed, and the order of reactivity is HI > HBr > HCl. rsc.org
| Reagent | Potential Product | Likely Mechanism | Stereochemical Outcome |
| Concentrated HBr | 1-(1-Bromoethyl)-6-methoxynaphthalene | SN1 | Racemization |
| Thionyl Chloride (SOCl₂) | 1-(1-Chloroethyl)-6-methoxynaphthalene | SN2 or SNi | Inversion or Retention |
| Phosphorus Tribromide (PBr₃) | 1-(1-Bromoethyl)-6-methoxynaphthalene | SN2 | Inversion |
Alkyl-Oxygen Fission in Carboxylic Esters and Substituent Effects
Carboxylic esters derived from this compound can undergo hydrolysis or other substitution reactions through two distinct pathways: acyl-oxygen fission or alkyl-oxygen fission. While acyl-oxygen fission is the more common mechanism for ester hydrolysis, alkyl-oxygen fission becomes significant when the alkyl group of the alcohol can form a stable carbocation.
The ester of this compound possesses an alkyl group that, upon departure of the carboxylate leaving group, would form the same resonance-stabilized carbocation discussed in the context of SN1 reactions. This inherent stability makes its esters susceptible to reactions involving alkyl-oxygen fission.
A study on the influence of methoxy and ethoxy groups on the reactivity of 1-(1-naphthyl)ethanol and 1-(2-naphthyl)ethanol towards alkyl-oxygen fission provides direct insight into the behavior of esters of this compound. rsc.org The research found that the introduction of a methoxy group into the naphthyl ring system enhances the rate of alkyl-oxygen heterolysis. rsc.org This is attributed to the electron-donating nature of the methoxy group, which stabilizes the forming carbocation.
However, the position of the methoxy group is crucial. The study concluded that the promotion of alkyl-oxygen fission is less pronounced when the electron-releasing substituent is located at the 6-position of the naphthalene ring. rsc.org This suggests that while the 6-methoxy group does contribute to the stabilization of the carbocation, its effect is somewhat attenuated compared to substitution at other positions, likely due to the distance and the way the conjugative electron-release is relayed to the reaction center. rsc.org
The general trend for the reactivity of related structures in alkyl-oxygen fission follows a sequence where electron-donating groups enhance the reaction rate by stabilizing the carbocation intermediate. rsc.org The electronic effect of a methoxy group is a combination of its electron-withdrawing inductive effect (-I) and its stronger electron-donating mesomeric (resonance) effect (+M). The mesomeric effect is key to stabilizing the carbocation.
The table below summarizes the expected relative reactivity of different substituted naphthylethyl esters towards alkyl-oxygen fission based on the position of the methoxy group.
| Substituent Position | Expected Relative Rate of Alkyl-Oxygen Fission | Rationale |
| No Methoxy Group | Baseline | Reference for comparison. |
| 2-Methoxy Group | Higher | Strong resonance stabilization of the carbocation. rsc.org |
| 6-Methoxy Group | Moderately Higher | Resonance stabilization is present but less pronounced than at the 2-position. rsc.org |
Analytical Methodologies for Characterization and Quantification
Chromatographic Techniques
Chromatographic methods are indispensable for the separation and quantification of 1-(6-Methoxy-2-naphthyl)ethanol and its related substances. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the primary techniques utilized for these purposes.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess Determination
HPLC is a powerful tool for assessing the purity of this compound. Assays using HPLC have demonstrated the ability to achieve a purity level of ≥98.0%. sigmaaldrich.comsigmaaldrich.com For the analysis of related substances in Naproxen, including its precursors, Ultra-Performance Liquid Chromatography (UPLC), a high-pressure form of HPLC, offers enhanced resolution and sensitivity. nih.gov A typical UPLC method might employ a C18 column, such as an Acquity BEH C18, with a gradient elution system. nih.govresearchgate.net The mobile phase can consist of a buffer (e.g., 0.1% orthophosphoric acid in water adjusted to a specific pH) and an organic modifier like acetonitrile. researchgate.net Detection is commonly performed using a UV detector set at a wavelength where the analyte and its impurities show significant absorbance, such as 230 nm or 260 nm. caymanchem.comresearchgate.net
The determination of enantiomeric excess is crucial as different enantiomers of a chiral compound can have varied pharmacological effects. heraldopenaccess.us Chiral HPLC is the method of choice for separating the enantiomers of this compound. This is often achieved using a chiral stationary phase (CSP). For instance, polysaccharide-based CSPs have been successfully used in the chiral analysis of related compounds like Naproxen. mdpi.com The separation of enantiomers allows for the accurate calculation of the enantiomeric excess (ee), which is a measure of the purity of a single enantiomer. heraldopenaccess.us
| Parameter | HPLC Method 1 | UPLC Method 1 | UPLC Method 2 |
|---|---|---|---|
| Column | Astec (R,R) P-CAP (25 cm x 4.6 mm, 5 µm) sigmaaldrich.com | Acquity BEH C18 (100 mm × 2.1 mm, 1.7 µm) researchgate.net | Acquity BEH-C18 (50 mm × 4.6 mm, 1.7µm) nih.gov |
| Mobile Phase | [A] ethanol (B145695); [B]: heptane (B126788) (50:50, A:B) sigmaaldrich.com | A: 0.1% OPA in water (pH 3.0); B: Acetonitrile researchgate.net | Potassium dihydrogen orthophosphate solution (20mM) and methanol (B129727) (70:30 v/v) nih.gov |
| Flow Rate | 1 mL/min sigmaaldrich.com | 0.5 mL/min researchgate.net | 0.3 mL/min nih.gov |
| Detection | UV, 230 nm sigmaaldrich.com | UV, 230 nm researchgate.net | UV, 260 nm nih.gov |
| Column Temp. | 25 °C sigmaaldrich.com | 50 °C researchgate.net | Not Specified |
Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling
GC-MS is a highly sensitive technique used for the identification and quantification of volatile and semi-volatile impurities in this compound. The gas chromatograph separates the different components of a sample, which are then ionized and detected by the mass spectrometer, providing a unique mass spectrum for each component that allows for its identification. For instance, a GC-based method has been specified to determine the purity of this compound, with a requirement of ≥97.5% purity. thermofisher.com
In the context of impurity profiling of related substances, GC can be employed for the analysis of residual solvents in the final product. gcms.cz For example, a thick-film capillary column like an Agilent CP-Sil 5 CB can be used for the trace analysis of impurities. gcms.cz
Spectroscopic Techniques
Spectroscopic methods provide valuable information about the molecular structure and functional groups present in this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, Dynamic NMR) for Structural Elucidation and Stereochemical Resolution
Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy is a fundamental technique for the structural elucidation of this compound. The ¹H-NMR spectrum provides detailed information about the chemical environment of each proton in the molecule, confirming its identity. The identity of this compound can be confirmed by ¹H-NMR. chemodex.com
Dynamic NMR (DNMR) techniques can be employed for the stereochemical resolution of chiral molecules. By studying the NMR spectra at different temperatures, it is possible to investigate dynamic processes such as conformational changes and enantiomeric interconversion.
Raman Spectroscopy
Raman spectroscopy is another vibrational spectroscopy technique that provides complementary information to infrared spectroscopy for the characterization of this compound. A Raman spectrum of the related compound 1-(2-Naphthyl)ethanol has been recorded using a Bruker MultiRAM Stand Alone FT-Raman Spectrometer. nih.gov This technique can be used to identify the compound and provide information about its molecular structure.
Impurity Analysis and Quality Control in Pharmaceutical Contexts
The control of impurities in active pharmaceutical ingredients (APIs) and their intermediates is a critical aspect of pharmaceutical quality control. nih.gov this compound is recognized as "Naproxen Impurity K" in pharmacopeial standards. caymanchem.comsigmaaldrich.comchemodex.com Its presence in Naproxen preparations is carefully monitored. caymanchem.com
Forced degradation studies are performed to identify potential degradation products that may arise during the manufacturing process or upon storage. nih.gov These studies involve subjecting the compound to stress conditions such as acid and base hydrolysis, oxidation, and heat. nih.govresearchgate.net For example, Naproxen has been shown to degrade under acidic and basic conditions. researchgate.net The impurities generated are then identified and quantified using validated analytical methods, typically HPLC or UPLC. nih.govresearchgate.netresearchgate.net The development of stability-indicating analytical methods is crucial to ensure that all potential impurities and degradation products can be separated and quantified. nih.gov
| Impurity Name | Alternative Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|---|
| Naproxen Impurity A pharmaffiliates.com | O-Desmethylnaproxen pharmaffiliates.com | C13H12O3 pharmaffiliates.com | 216.23 pharmaffiliates.com | 52079-10-4 pharmaffiliates.com |
| Naproxen Impurity F pharmaffiliates.com | - | C16H18O3 pharmaffiliates.com | 258.31 pharmaffiliates.com | 31220-35-6 pharmaffiliates.com |
| Naproxen Impurity H pharmaffiliates.com | - | C11H10O2 pharmaffiliates.com | 174.20 pharmaffiliates.com | 5111-66-0 pharmaffiliates.com |
| Naproxen Impurity J pharmaffiliates.com | - | C13H14O pharmaffiliates.com | 186.25 pharmaffiliates.com | 21388-17-0 pharmaffiliates.com |
| Naproxen Impurity L pharmaffiliates.com | - | C13H12O2 pharmaffiliates.com | 200.24 pharmaffiliates.com | 3900-45-6 pharmaffiliates.com |
Applications and Research Trajectories
Pharmaceutical and Medicinal Chemistry Applications
The principal role of 1-(6-methoxy-2-naphthyl)ethanol in the pharmaceutical sector is linked to the synthesis and quality control of Naproxen.
This compound is a key intermediate in the manufacturing of Naproxen, a widely used NSAID. The racemic form of the compound can be converted to the methyl ester of Naproxen. fishersci.ca A critical step in modern synthesis is the asymmetric carbonylation of 1-(6'-methoxy-2'-naphthyl)ethanol, which specifically yields the methyl ester of (S)-naproxen. caymanchem.com This enantioselective process is vital for producing the pharmacologically active S(+) enantiomer of Naproxen directly, which can circumvent the need for resolving a racemic mixture later in the process. epo.org
The compound is widely recognized as a potential impurity in commercial preparations of Naproxen and is officially designated as Naproxen Impurity K. caymanchem.comontosight.ai As such, it serves as a crucial reference standard for analytical chemists to identify and quantify its presence in Naproxen formulations. medchemexpress.com
In a related context, the metabolic pathways of other NSAIDs are of interest. For instance, the prodrug Nabumetone is converted in the body to its active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA). researchgate.netnih.gov Studies on Nabumetone's metabolism have identified various intermediates, including the alcohol-related compound 2-(6-methoxynaphthalen-2-yl)ethan-1-ol (6-MNE-ol), highlighting the importance of characterizing such alcohol derivatives in drug biotransformation. researchgate.netnih.gov
Research has indicated that this compound can interact with cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for metabolizing a vast number of therapeutic drugs. plos.org Studies suggest the compound may act as a substrate or an inhibitor for these enzymes, which implies it could potentially affect the metabolism of other co-administered drugs. The metabolism of the structurally related prodrug Nabumetone is complex, involving not only CYP enzymes but also other enzyme systems like flavin-containing monooxygenase isoform 5 (FMO5). researchgate.netnih.gov
Interactive Table: Summary of Pharmaceutical Research Areas
| Research Area | Description | Key Findings |
| NSAID Precursor | Serves as a key intermediate for synthesizing the NSAID Naproxen. | Can be converted to the methyl ester of Naproxen, with asymmetric carbonylation used to produce the specific (S)-enantiomer. fishersci.cacaymanchem.com |
| Impurity & Metabolite | A known impurity (Naproxen Impurity K) in Naproxen. caymanchem.com Studied in the context of drug metabolism. | Its presence must be monitored to ensure drug quality. ontosight.ai Related alcohol structures are intermediates in the metabolism of other NSAIDs like Nabumetone. researchgate.net |
| Drug Profile Impact | The presence of this compound as an impurity can affect the final drug product. | May influence the safety, efficacy, and stability of Naproxen. ontosight.ai |
| COX Inhibition | Used in research related to the mechanism of NSAIDs. | The parent drug, Naproxen, is a non-selective COX inhibitor. medchemexpress.commedchemexpress.com This compound is a reference material for COX inhibition assays. |
| Enzyme Interaction | Investigated for its effects on drug-metabolizing enzymes. | Can act as a substrate or inhibitor of Cytochrome P450 enzymes, potentially affecting drug metabolism. |
Applications in Organic Synthesis
Beyond its direct role as a pharmaceutical precursor, this compound has specific applications within the broader field of organic synthesis. Its primary synthetic utility is the stereoselective synthesis of (S)-Naproxen. The asymmetric carbonylation of 1-(6'-methoxy-2'-naphthyl)ethanol to the methyl ester of (S)-naproxen is a notable example of achieving high-purity, single-enantiomer drugs. caymanchem.com
Furthermore, its well-defined chemical properties make it an essential tool in analytical chemistry. It is used as a certified reference material for the development and validation of analytical methods, such as high-performance liquid chromatography (HPLC), aimed at identifying and quantifying impurities in pharmaceutical batches of Naproxen. ontosight.ai
Intermediate for Chiral Building Blocks
A primary application of this compound is its function as a key intermediate in the synthesis of chiral building blocks, most notably for the production of the non-steroidal anti-inflammatory drug (NSAID), (S)-Naproxen. The racemic form of the alcohol can be converted into the desired single-enantiomer drug, a critical step in pharmaceutical manufacturing to ensure therapeutic efficacy and safety.
Research has demonstrated the direct conversion of this alcohol to the active pharmaceutical ingredient. One notable method is the asymmetric carbonylation of 1-(6'-methoxy-2'-naphthyl)ethanol to produce the methyl ester of (S)-Naproxen. caymanchem.com This transformation highlights the compound's strategic importance in creating enantiomerically pure molecules, which are fundamental components in modern drug development.
Synthesis of Heterocyclic Compounds (e.g., Cyclohexenone Derivatives)
Beyond its role in Naproxen synthesis, this compound serves as a precursor for the synthesis of complex heterocyclic structures. Specifically, it is used to create cyclohexenone derivatives, which are recognized as important lead compounds for treating inflammation and autoimmune diseases. nih.gov
The synthesis can be achieved by reacting this compound with ethyl acetoacetate (B1235776) under basic conditions (e.g., 10% NaOH in ethanol) in a Claisen-Schmidt condensation reaction. This process leads to the formation of compounds such as ethyl 4-aryl-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate. The crystal structure and synthesis of closely related compounds, like ethyl 6-(6-methoxynaphthalen-2-yl)-2-oxo-4-(2-thienyl)cyclohexa-3-ene-1-carboxylate, have been reported, confirming the utility of napthyl-containing precursors in building these valuable heterocyclic scaffolds. nih.gov
Advanced Research Areas
The significance of this compound extends into advanced and specialized fields of chemical research, including computational studies, biocatalysis, and analytical chemistry.
Computational chemistry, particularly through methods like Density Functional Theory (DFT), is employed to investigate the properties of molecules like this compound. Although specific DFT studies on this exact molecule are not widely published, research on closely related methoxynaphthalene structures provides insight into the methodologies used. researchgate.net Such studies typically calculate molecular structures, predict reactivity through local and global descriptors, and analyze intermolecular interactions. researchgate.net For catalytic processes involving this alcohol, Time-Dependent DFT (TD-DFT) can be used to characterize electronic absorption features and elucidate reaction mechanisms, as demonstrated in studies of related catalyst systems. youtube.com These computational tools are crucial for understanding the electronic properties conferred by the methoxynaphthalene group and for designing more efficient synthetic pathways.
The production of enantiomerically pure chiral alcohols is a major focus of green chemistry, with biocatalysis emerging as a powerful tool. Research has identified novel biocatalysts capable of producing (S)-1-(6-methoxy-2-naphthyl)ethanol with high selectivity through the asymmetric reduction of its corresponding ketone, 6'-Methoxy-2'-acetonaphthone. researchgate.net These biocatalytic routes operate under mild conditions, reducing energy consumption and environmental impact. enpress-publisher.com
Several microorganisms have been identified as effective biocatalysts. For example, the yeast Starmerella cerana has been shown to reduce 6'-Methoxy-2'-acetonaphthone to the (S)-alcohol with a 63.3% conversion rate under optimized conditions. In another study, the yeast Rhodotorula kratochvilovae achieved a 95.5% yield of (S)-1-(6-methoxy-2-naphthyl)ethanol from the same precursor ketone within six hours. researchgate.net The use of whole-cell biocatalysts, such as various strains of Saccharomyces cerevisiae (baker's yeast), is a common strategy in the reduction of ketones to chiral alcohols. nih.govmdpi.com
| Biocatalyst | Substrate | Product | Conversion / Yield | Reference |
|---|---|---|---|---|
| Starmerella cerana (yeast) | 6'-Methoxy-2'-acetonaphthone | (S)-1-(6-Methoxy-2-naphthyl)ethanol | 63.3% Conversion | |
| Rhodotorula kratochvilovae | 6'-Methoxy-2'-acetonaphthone | (S)-1-(6-Methoxy-2-naphthyl)ethanol | 95.5% Yield | researchgate.net |
In the pharmaceutical industry, ensuring the purity and quality of drug substances is paramount. This compound is widely used as a certified analytical standard for this purpose. caymanchem.comlgcstandards.commedchemexpress.com It is officially designated as "Naproxen Impurity K" in pharmacopeial standards. caymanchem.comlgcstandards.comscbt.com
As a reference material, it is used to develop and validate analytical methods, such as High-Performance Liquid Chromatography (HPLC), to detect and quantify impurities in batches of Naproxen. scbt.com Suppliers of chemical standards produce this compound under stringent quality management systems, such as ISO 17034, which governs the competence of reference material producers. lgcstandards.com This ensures the material has a certified purity and identity, making it a reliable standard for quality control laboratories in research and development and manufacturing environments.
| Parameter | Specification | Application | Reference |
|---|---|---|---|
| Designation | Naproxen Impurity K | Pharmaceutical Quality Control | caymanchem.comscbt.com |
| Purity | ≥98% | Analytical Reference Standard | caymanchem.comscbt.com |
| Manufacturing Standard | ISO 17034 | Certified Reference Material Production | lgcstandards.com |
| Typical Assay Method | HPLC | Impurity Profiling | scbt.com |
Future Directions and Emerging Research
Exploration of Novel Stereoselective Synthetic Pathways
The synthesis of the specific (S)-enantiomer of 1-(6-methoxy-2-naphthyl)ethanol is crucial for the production of (S)-Naproxen. Future research is centered on developing more efficient and selective asymmetric synthetic methods.
Key Research Thrusts:
Advanced Catalytic Systems: A primary area of investigation is the development of novel chiral catalysts for the asymmetric reduction of the parent ketone, 2-acetyl-6-methoxynaphthalene (B28280). This includes the design of new transition metal complexes with sophisticated chiral ligands that can achieve higher enantioselectivity and turnover numbers. frontiersin.org Asymmetric hydrogenation and transfer hydrogenation are key reactions being optimized.
Organocatalysis: The use of small organic molecules as catalysts (organocatalysis) presents a metal-free alternative for asymmetric synthesis. researchgate.net Research is expected to explore the application of novel chiral amines, phosphoric acids, and other organocatalysts to achieve high enantiomeric excess (ee) under mild and environmentally benign conditions.
Chiral Auxiliaries: The use of recoverable chiral auxiliaries is a well-established strategy in asymmetric synthesis. wikipedia.org Future work may involve developing new, more efficient chiral auxiliaries that can be temporarily attached to a precursor of this compound to direct a stereoselective reaction before being cleaved and recycled. wikipedia.org
Asymmetric Carbonylation: Research into the direct asymmetric carbonylation of 1-(6'-methoxy-2'-naphthyl)ethanol to produce the methyl ester of (S)-Naproxen represents a significant pathway. caymanchem.com Further exploration of this reaction using different catalytic systems could lead to more direct and atom-economical routes to Naproxen, enhancing the importance of its precursor.
A summary of emerging stereoselective synthetic strategies is presented in the table below.
| Synthetic Strategy | Focus Area | Potential Advantages |
| Advanced Catalysis | Novel chiral transition metal complexes | High enantioselectivity, high turnover numbers |
| Organocatalysis | Metal-free chiral catalysts | Environmental sustainability, mild reaction conditions |
| Chiral Auxiliaries | Development of new, recyclable auxiliaries | High stereochemical control, auxiliary recovery |
| Asymmetric Carbonylation | Direct conversion to Naproxen ester | Increased atom economy, shortened synthesis route |
Advancements in Biocatalytic Efficiency and Scale-Up
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and highly selective alternative to traditional chemical synthesis. nih.govresearchgate.net For this compound, research is focused on improving the efficiency and scalability of enzymatic processes.
Key Research Thrusts:
Enzyme Discovery and Engineering: The search for novel alcohol dehydrogenases (ADHs) from diverse microbial sources with high activity and selectivity towards 2-acetyl-6-methoxynaphthalene is ongoing. rsc.org Furthermore, protein engineering techniques, such as directed evolution, are being employed to tailor existing enzymes for improved stability, co-solvent tolerance, and enantioselectivity.
Overcoming Scale-Up Challenges: Translating a successful lab-scale biocatalytic reaction to an industrial process presents several challenges. rsc.orgmdpi.com Future research will address issues such as:
High Substrate Loading: Developing robust enzyme systems that can function at high concentrations of the substrate and product without significant inhibition. mdpi.com
Cofactor Regeneration: Designing efficient and economical in-situ cofactor regeneration systems, often using a sacrificial alcohol like isopropanol (B130326), is critical for the economic viability of ADH-catalyzed reductions. rsc.org
Reactor Design: The design of specialized reactors, such as bubble column or membrane reactors, can help to remove inhibitory by-products (e.g., acetone (B3395972) from isopropanol) and improve mass transfer, leading to higher productivity. rsc.orgrsc.org
Immobilization Techniques: Immobilizing enzymes on solid supports can enhance their stability, allow for easier separation from the reaction mixture, and enable their reuse over multiple cycles, significantly reducing costs.
The table below details challenges and future research directions in the scale-up of biocatalytic production.
| Scale-Up Challenge | Future Research Direction |
| Enzyme Inhibition | Enzyme engineering for higher tolerance; In-situ product removal |
| Cofactor Cost | Development of highly efficient cofactor regeneration systems |
| Mass Transfer Limits | Advanced reactor design and process optimization |
| Enzyme Stability | Novel enzyme immobilization techniques; protein engineering |
Comprehensive Toxicological and Metabolite Profiling in Drug Development
As this compound is a known process impurity in the manufacturing of Naproxen (often referred to as Naproxen Impurity K), a thorough understanding of its biological effects is essential for drug safety and quality control. synthinkchemicals.comcaymanchem.comambeed.comsigmaaldrich.com
Key Research Thrusts:
Impurity Qualification: Regulatory agencies require the toxicological qualification of any impurity present above a certain threshold in a drug product. Future research will involve comprehensive in vitro and in vivo toxicological studies to establish a safe limit for this compound in Naproxen formulations. google.com
Interaction Studies: Research is needed to determine if the presence of this compound can affect the pharmacological activity or toxicological profile of Naproxen itself through any synergistic or antagonistic interactions.
Applications in Diversified Chemical Syntheses
While its primary role is as a Naproxen precursor, the unique structure of this compound makes it a candidate for other applications in chemical synthesis. ontosight.ai
Key Research Thrusts:
Chiral Building Block: Enantiomerically pure this compound can serve as a versatile chiral building block for the synthesis of other complex, high-value molecules, including other pharmaceuticals or natural products. Its naphthyl group and chiral alcohol moiety make it a useful starting material.
Chiral Ligands and Auxiliaries: The chiral alcohol functionality could be used to synthesize new chiral ligands for asymmetric catalysis or new chiral auxiliaries for stereoselective reactions in other synthetic contexts. wikipedia.org
Materials Science: The naphthalene (B1677914) core of the molecule imparts specific optical and electronic properties. ontosight.ai Future research may explore the incorporation of this compound or its derivatives into polymers or other materials to create novel functional materials with specific photo-optical or electronic characteristics. ontosight.ai
Q & A
Q. What are the standard laboratory synthesis methods for 1-(6-Methoxy-2-naphthyl)ethanol?
- Biocatalytic Reduction : The yeast Starmerella cerana reduces 6'-Methoxy-2'-acetonaphthone to (S)-1-(6-methoxy-2-naphthyl)ethanol with 63.3% conversion under optimized conditions (ethanol, 30°C, pH 7.0) .
- Chemical Synthesis : Reacting 6-methoxy-2-naphthyl ketone derivatives with ethyl acetoacetate in ethanol under alkaline conditions (10% NaOH) via Claisen-Schmidt condensation, followed by recrystallization from methanol or acetonitrile .
Q. What safety protocols are critical for handling this compound?
- Storage : Store tightly sealed at 2–8°C in a dry environment to prevent degradation .
- PPE : Use impervious gloves, lab coats, and work under a fume hood to avoid inhalation/skin contact (acute toxicity: oral LD₅₀ = 500 mg/kg; H302/H312/H332 hazards) .
- Spill Management : Absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Q. How is this compound characterized structurally?
- Spectroscopy : Use NMR (¹H/¹³C) and IR to confirm functional groups (e.g., hydroxyl, methoxy, naphthyl motifs).
- Crystallography : For solid-state analysis, refine X-ray diffraction data using programs like SHELXL (for small molecules) or OLEX2 .
Advanced Research Questions
Q. How can biocatalytic synthesis of this compound be optimized for higher yields?
- Substrate Engineering : Modify the ketone substrate (e.g., 6'-Methoxy-2'-acetonaphthone) to enhance enzyme affinity.
- Process Parameters : Optimize pH (7.0–7.5), temperature (25–35°C), and co-solvents (e.g., DMSO) to improve Starmerella cerana activity .
- Immobilization : Use immobilized yeast cells for reusable catalysis and continuous flow systems.
Q. What strategies resolve contradictions in spectral data during structural elucidation?
- Multi-Technique Validation : Cross-validate NMR, MS, and X-ray data. For crystallographic ambiguity, apply empirical absorption corrections (e.g., spherical harmonics in SHELXC) .
- Dynamic NMR : Resolve stereochemical ambiguities (e.g., enantiomeric purity) using chiral shift reagents or HPLC with chiral columns .
Q. How does this compound function in synthesizing heterocyclic compounds?
- Cyclohexenone Derivatives : React with ethyl acetoacetate under basic conditions to form ethyl 4-aryl-6-(6-methoxy-2-naphthyl)-2-oxocyclohex-3-ene-1-carboxylate. Optimize reflux time (4–6 hours) and solvent (ethanol vs. acetonitrile) for yield improvement (72.6% reported) .
- Mechanistic Insight : The naphthyl group stabilizes intermediates via π-π interactions, favoring cyclization.
Q. What analytical methods validate this compound as a pharmaceutical impurity?
- HPLC-UV/MS : Use reverse-phase C18 columns (ACN/water mobile phase) with LOD <0.1% for detecting Naproxen Impurity K .
- Reference Standards : Source certified materials (e.g., Sigma-Aldrich CRM) for calibration and method validation .
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
